

Technical Guide: 2,4,5-Trifluorobenzoic Acid (CAS No. 446-17-3)

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Compound of Interest

Compound Name: 2,4,5-Trifluorobenzoic acid

Cat. No.: B125228

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **2,4,5-Trifluorobenzoic Acid** (CAS No. 446-17-3), a key synthetic intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and discusses its significant role in the development of modern therapeutics, particularly fluoroquinolone antibiotics.

Compound Identification and Properties

2,4,5-Trifluorobenzoic acid is an aromatic carboxylic acid distinguished by the presence of three fluorine atoms on the benzene ring. This substitution pattern confers unique chemical properties that are instrumental in its synthetic applications.

Table 1: Chemical and Physical Properties of **2,4,5-Trifluorobenzoic Acid**

Property	Value	Reference(s)
CAS Number	446-17-3	[1]
Molecular Formula	C ₇ H ₃ F ₃ O ₂	[1]
Molecular Weight	176.09 g/mol	[1]
Appearance	White to light yellow crystalline powder	[2],[3]
Melting Point	94-96 °C	[4]
Boiling Point	241.9 ± 35.0 °C (Predicted)	[2]
Density	1.536 g/cm ³	[5]
IUPAC Name	2,4,5-trifluorobenzoic acid	[1]
InChI Key	AKAMNXFLKYKFOJ-UHFFFAOYSA-N	[4]
SMILES	<chem>C1=C(C(=CC(=C1F)F)F)C(=O)O</chem>	[1]

Synthesis of 2,4,5-Trifluorobenzoic Acid

A common and effective method for the synthesis of **2,4,5-Trifluorobenzoic acid** is from tetrachlorophthalic anhydride. The overall process involves hydrolysis, fluorination, and decarboxylation.[3]

Experimental Protocol: Synthesis from Tetrachlorophthalic Anhydride

This protocol is adapted from a literature procedure and outlines a five-step synthesis.[3]

Step 1: Preparation of 3,4,6-Trichlorophthalic Acid

- To a solution of 750 mL of 10% sodium hydroxide, add 75 g (0.262 mol) of tetrachlorophthalic anhydride and 102.18 g (1.572 mol) of zinc powder.

- Heat the reaction mixture to 60 °C and stir for 4 hours.
- Cool the mixture to room temperature and wash with sodium hydroxide solution and distilled water (2 x 100 mL).
- Filter the mixture. To the filter residue, add 100 mL of ethyl acetate and then add hydrochloric acid until the residue dissolves.
- Separate the organic layer, dry with magnesium sulfate, and evaporate the solvent to yield 3,4,6-trichlorophthalic acid.

Step 2: Preparation of 3,4,6-Trichloro-N-methylphthaldiamide

- To 50 g of 3,4,6-trichlorophthalic acid, add 400 mL of acetic acid and 14.9 g of a 40% aqueous solution of methylamine.
- Heat the mixture to 65 °C and stir for 6 hours.
- Cool the mixture to room temperature and filter.
- Wash the filter residue with ice water (5 x 100 mL) and dry under vacuum to obtain 3,4,6-trichloro-N-methylphthaldiamide.

Step 3: Preparation of 3,4,6-Trifluoro-N-methylphthaldiamide

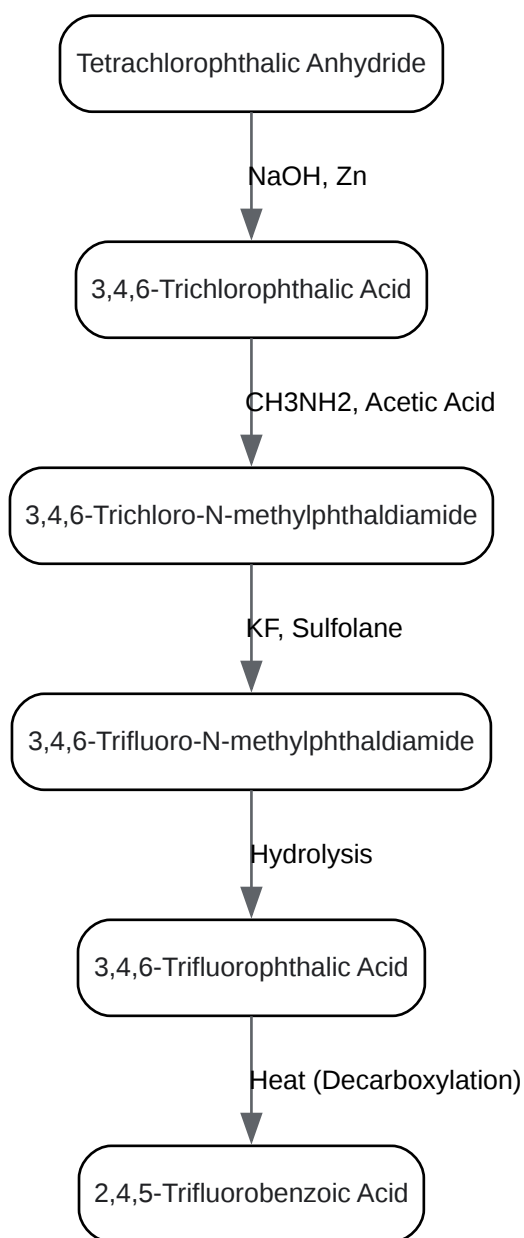
- To 20 g of 3,4,6-trichloro-N-methylphthaldiamide, add 100 mL of sulfolane and 50 mL of toluene.
- Heat the mixture to reflux to remove any water.
- Cool the mixture and add potassium fluoride.
- Heat the mixture to carry out the fluorination reaction, monitoring the progress by a suitable analytical method such as HPLC.

Step 4: Preparation of 3,4,6-Trifluorophthalic Acid

- Hydrolyze the 3,4,6-trifluoro-N-methylphthaldiamide from the previous step using an appropriate acidic or basic workup to yield 3,4,6-trifluorophthalic acid.

Step 5: Decarboxylation to **2,4,5-Trifluorobenzoic Acid**

- Heat the 3,4,6-trifluorophthalic acid in a suitable high-boiling solvent to induce decarboxylation.
- After the reaction is complete, cool the mixture and pour it into 400 mL of water.
- Extract the product with ethyl acetate (4 x 100 mL).
- Combine the organic extracts, wash with water (2 x 100 mL), and dry with magnesium sulfate.
- Evaporate the solvent in vacuo to yield the crude product.
- Purify the crude product by column chromatography on silica gel to obtain pure **2,4,5-Trifluorobenzoic acid**.[\[3\]](#)



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Caption: Synthesis workflow for **2,4,5-Trifluorobenzoic Acid**.

Analytical Characterization

Accurate identification and verification of **2,4,5-Trifluorobenzoic acid** are crucial for its application in research and manufacturing. The following are standard analytical techniques and their experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1.1. Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2,4,5-Trifluorobenzoic acid** in approximately 0.7 mL of deuterated chloroform (CDCl_3) in an NMR tube.^[5]
- Instrumentation: Utilize a 400 MHz NMR spectrometer.^[6]
- Data Acquisition:
 - Acquire a one-dimensional ^1H NMR spectrum.
 - Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing:
 - Perform a Fourier transform on the raw data.
 - Phase correct and baseline correct the spectrum.
 - Reference the chemical shifts to the residual solvent peak of CDCl_3 (δ 7.26 ppm).

4.1.2. ^1H NMR Spectrum Analysis The ^1H NMR spectrum of **2,4,5-Trifluorobenzoic acid** in CDCl_3 is characterized by two signals in the aromatic region and a broad singlet for the carboxylic acid proton. The aromatic protons exhibit complex splitting patterns due to coupling with the adjacent fluorine atoms.

Table 2: ^1H NMR Data for **2,4,5-Trifluorobenzoic Acid** in CDCl_3

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~11.5	br s	1H	-COOH
~7.8	m	1H	Ar-H
~7.2	m	1H	Ar-H

Infrared (IR) Spectroscopy

4.2.1. Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

- Sample Preparation:
 - Thoroughly grind 1-2 mg of **2,4,5-Trifluorobenzoic acid** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
 - Place the mixture into a pellet die and apply pressure to form a transparent pellet.
- Data Acquisition:
 - Record the IR spectrum from 4000 cm^{-1} to 400 cm^{-1} .
 - Acquire a background spectrum of the empty sample holder.
- Data Processing:
 - Ratio the sample spectrum against the background spectrum to obtain the absorbance spectrum.

4.2.2. IR Spectrum Analysis The IR spectrum of **2,4,5-Trifluorobenzoic acid** will show characteristic absorption bands for the carboxylic acid functional group and the fluorinated aromatic ring.

Table 3: Key IR Absorption Bands for **2,4,5-Trifluorobenzoic Acid**

Wavenumber (cm^{-1})	Functional Group
3300-2500 (broad)	O-H stretch (carboxylic acid)
~1700	C=O stretch (carboxylic acid)
~1600, ~1470	C=C stretch (aromatic ring)
~1200-1000	C-F stretch

Mass Spectrometry (MS)

4.3.1. Experimental Protocol: Mass Spectrometry

- Sample Preparation: Dissolve a small amount of **2,4,5-Trifluorobenzoic acid** in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
- Data Acquisition:
 - Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule $[M-H]^-$.
 - Set the mass range to scan from m/z 50 to 500.

4.3.2. Mass Spectrum Analysis The mass spectrum will show a prominent peak for the molecular ion, confirming the molecular weight of the compound.

Table 4: Expected Mass Spectrometry Data for **2,4,5-Trifluorobenzoic Acid**

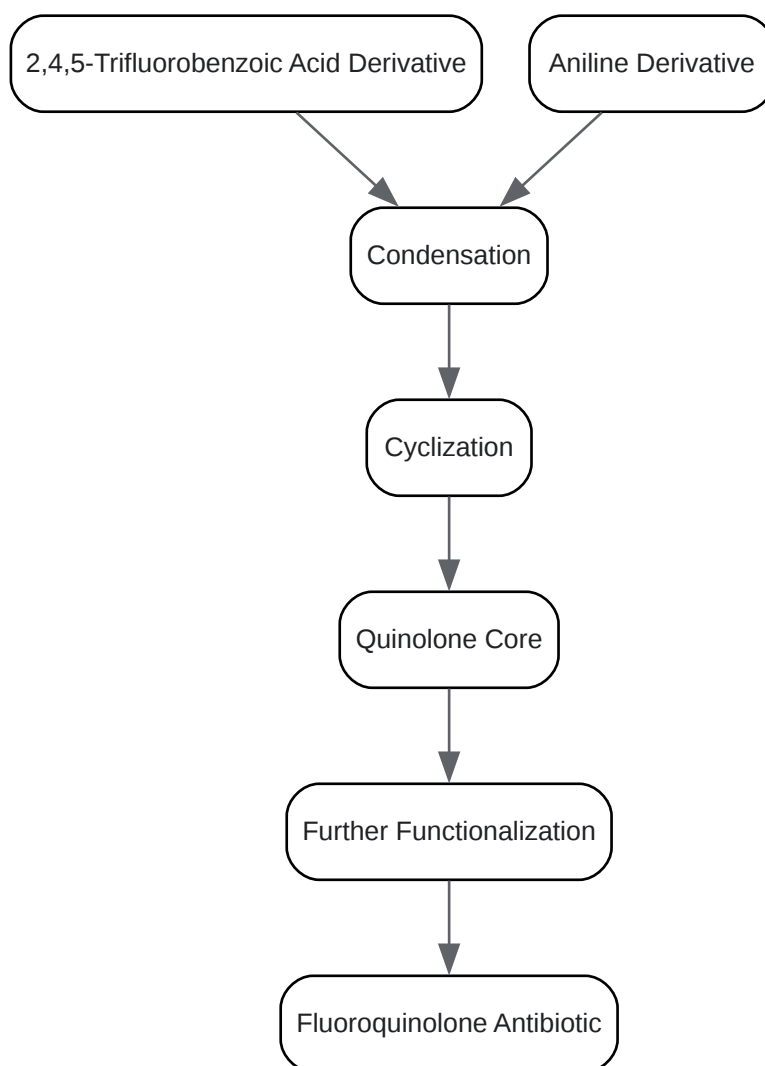
Ion	Expected m/z
$[M-H]^-$	175.00

Role in Fluoroquinolone Antibiotic Synthesis and Mechanism of Action

2,4,5-Trifluorobenzoic acid is a critical precursor in the synthesis of many fluoroquinolone antibiotics. The trifluorinated phenyl ring is a key structural motif in these drugs, contributing to their potent antibacterial activity.

General Synthetic Pathway to Fluoroquinolones

The synthesis of fluoroquinolones often involves the Gould-Jacobs reaction, where an aniline derivative is reacted with a malonic ester derivative to form the quinoline core.^[7] **2,4,5-Trifluorobenzoic acid** is used to construct the fluorinated aromatic portion of the molecule.



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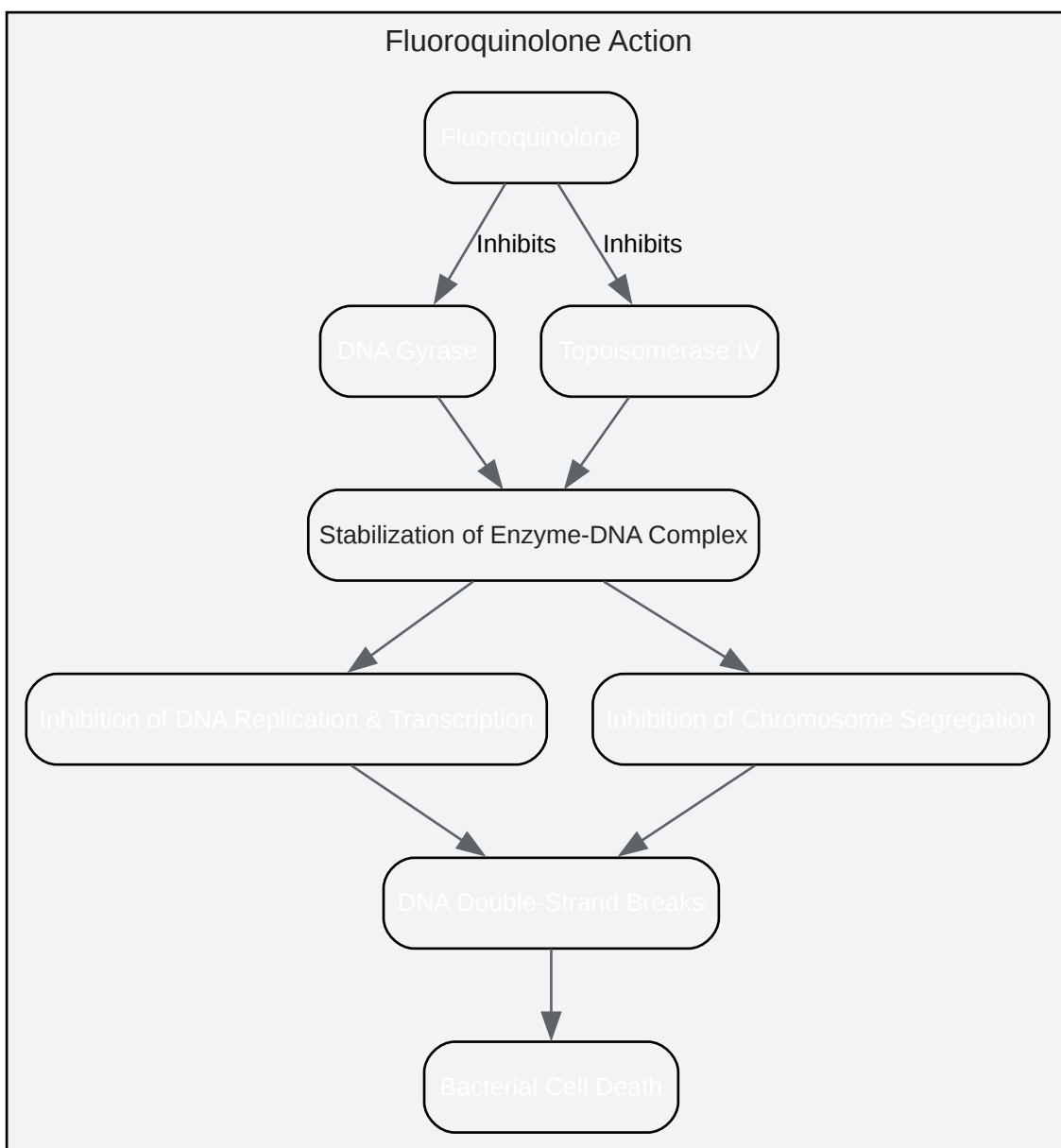
Caption: General synthetic route to Fluoroquinolone Antibiotics.

Mechanism of Action of Fluoroquinolone Antibiotics

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8] These enzymes are crucial for DNA replication, transcription, and repair.

- **DNA Gyrase:** In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme introduces negative supercoils into the bacterial DNA, a process necessary for DNA replication and transcription. Fluoroquinolones stabilize the complex between DNA gyrase and cleaved DNA, leading to double-strand breaks and cell death.[8]

- Topoisomerase IV: In many Gram-positive bacteria, the primary target is topoisomerase IV. This enzyme is responsible for decatenating (separating) newly replicated daughter chromosomes. Inhibition of topoisomerase IV by fluoroquinolones prevents cell division, ultimately leading to cell death.[8]



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Caption: Mechanism of action of Fluoroquinolone Antibiotics.

Safety Information

2,4,5-Trifluorobenzoic acid should be handled with appropriate safety precautions in a laboratory setting.

Table 5: GHS Hazard Information for **2,4,5-Trifluorobenzoic Acid**

Hazard Class	Hazard Statement	Signal Word	Pictogram
Skin corrosion/irritation	H315: Causes skin irritation	Warning	GHS07
Serious eye damage/eye irritation	H319: Causes serious eye irritation	Warning	GHS07

Precautionary Statements:

- P264: Wash skin thoroughly after handling.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P332 + P313: If skin irritation occurs: Get medical advice/attention.
- P337 + P313: If eye irritation persists: Get medical advice/attention.

Conclusion

2,4,5-Trifluorobenzoic acid (CAS No. 446-17-3) is a fundamentally important building block in medicinal chemistry and agrochemical synthesis. Its unique trifluorinated structure is pivotal for the efficacy of numerous modern fluoroquinolone antibiotics. A thorough understanding of its properties, synthesis, and analytical characterization is essential for researchers and professionals in the field of drug development and chemical manufacturing. The detailed

protocols and data presented in this guide serve as a valuable resource for the effective and safe utilization of this key chemical intermediate.

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